

solubility profile of 3-Bromo-5-formylbenzoic acid in common lab solvents

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Compound of Interest

Compound Name: 3-Bromo-5-formylbenzoic acid

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Solubility Profile of 3-Bromo-5-formylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Bromo-5-formylbenzoic acid**, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and provides a detailed experimental protocol for its determination in common laboratory solvents.

Physicochemical Properties of 3-Bromo-5-formylbenzoic Acid

3-Bromo-5-formylbenzoic acid ($C_8H_5BrO_3$) is a substituted aromatic carboxylic acid.^{[1][2]} Its structure, featuring a carboxylic acid group, a formyl group, and a bromine atom attached to a benzene ring, dictates its solubility behavior. The presence of the polar carboxylic acid and formyl groups suggests potential solubility in polar solvents, while the aromatic ring and the bromine atom introduce nonpolar characteristics.

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrO ₃	[1][2]
Molecular Weight	229.03 g/mol	[1]
CAS Number	398119-27-2	[1][2][3][4]

Predicted and Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of **3-Bromo-5-formylbenzoic acid** in various common laboratory solvents can be predicted. The carboxylic acid moiety allows for hydrogen bonding and dipole-dipole interactions with polar protic solvents like water, methanol, and ethanol. The aldehyde group also contributes to its polarity. However, the bulky, nonpolar bromophenyl group will limit its solubility in highly polar solvents like water.

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), **3-Bromo-5-formylbenzoic acid** is expected to exhibit good solubility due to strong dipole-dipole interactions. In solvents of intermediate polarity like acetone and ethyl acetate, moderate solubility is anticipated. Nonpolar solvents such as toluene and hexane are unlikely to be effective solvents for this compound due to the significant polarity imparted by the oxygen-containing functional groups.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **3-Bromo-5-formylbenzoic acid** in a range of common laboratory solvents is not readily available. The following table is provided as a template for researchers to populate with experimentally determined values.

Solvent	Solvent Type	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Water	Polar Protic	25	Data not available	Data not available
Methanol	Polar Protic	25	Data not available	Data not available
Ethanol	Polar Protic	25	Data not available	Data not available
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	25	Data not available	Data not available
N,N-Dimethylformamide (DMF)	Polar Aprotic	25	Data not available	Data not available
Acetone	Polar Aprotic	25	Data not available	Data not available
Ethyl Acetate	Moderately Polar	25	Data not available	Data not available
Dichloromethane (DCM)	Nonpolar	25	Data not available	Data not available
Toluene	Nonpolar	25	Data not available	Data not available
Hexane	Nonpolar	25	Data not available	Data not available

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.^[5] The following protocol outlines the steps to determine

the solubility of **3-Bromo-5-formylbenzoic acid**.

4.1. Materials and Equipment

- **3-Bromo-5-formylbenzoic acid** (high purity)
- Selected solvents (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or nylon)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

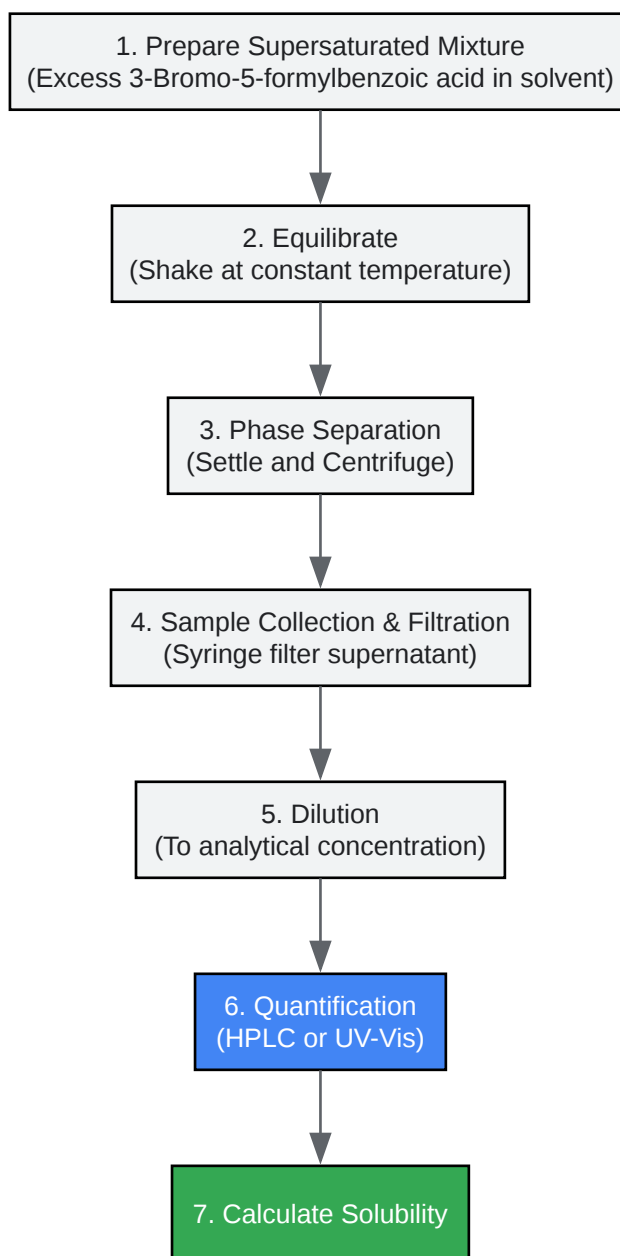
4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Bromo-5-formylbenzoic acid** to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
 - Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary

experiments.

- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
 - To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **3-Bromo-5-formylbenzoic acid**.
 - Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.
- Calculation:
 - Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors. Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

4.3. Experimental Workflow Diagram



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Caption: Experimental workflow for determining the solubility of **3-Bromo-5-formylbenzoic acid**.

Conclusion

While quantitative solubility data for **3-Bromo-5-formylbenzoic acid** is not extensively documented, its chemical structure provides valuable insights into its expected behavior in various solvents. For researchers and drug development professionals requiring precise

solubility values, the provided experimental protocol offers a robust and reliable method for their determination. The systematic application of this protocol will enable the generation of a comprehensive solubility profile, which is crucial for the effective use of this compound in synthesis, formulation, and other research applications.

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